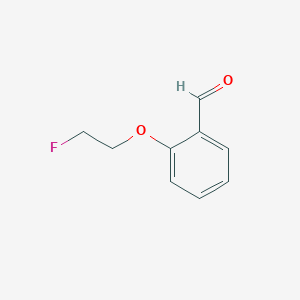
2-(2-Fluoroethoxy)benzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pd-Catalyzed Ortho C-H Methylation and Fluorination of Benzaldehydes
- Research Application : Utilizing palladium catalysis for direct ortho C-H methylation and fluorination of benzaldehydes, using orthanilic acids as directing groups. This method is significant for selective functionalization in organic synthesis (Chen & Sorensen, 2018).
Enantioselective Carboligation of Aromatic Aldehydes
- Research Application : Catalysis of reactions between aromatic aldehydes and methoxy acetaldehydes using benzaldehyde lyase, leading to high-yield and enantioselective products. This approach is useful for synthesizing compounds with specific stereochemistry (Demir et al., 2003).
Selective Ortho-Bromination of Substituted Benzaldoximes
- Research Application : Implementing palladium-catalyzed ortho-bromination for synthesizing substituted 2-bromobenzaldehydes. This method is valuable for introducing bromine selectively into aromatic compounds (Dubost et al., 2011).
Oxidation of Methoxy Benzaldehydes
- Research Application : Studying the oxidation of various methoxy-substituted benzaldehydes to form corresponding carboxylic acids. This research aids in understanding the kinetics and mechanisms of oxidation reactions in organic chemistry (Malik et al., 2016).
Enzyme Catalyzed Asymmetric C–C-Bond Formation
- Research Application : Exploring the use of benzaldehyde lyase for asymmetric synthesis of benzoin derivatives, demonstrating the potential of enzymes in organic synthesis for creating specific chiral molecules (Kühl et al., 2007).
Synthesis of Fluorenones from Benzaldehydes
- Research Application : Achieving the first synthesis of substituted fluorenones directly from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization, important for synthesizing complex organic molecules (Chen et al., 2017).
Propiedades
IUPAC Name |
2-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDLMTSZBLKPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



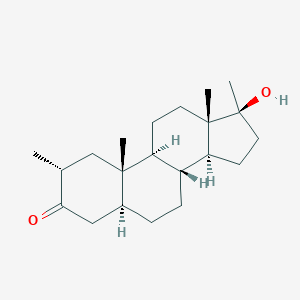
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
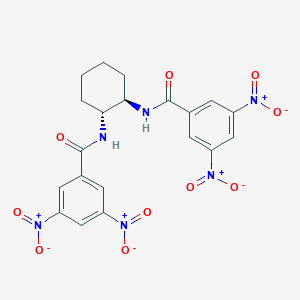
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
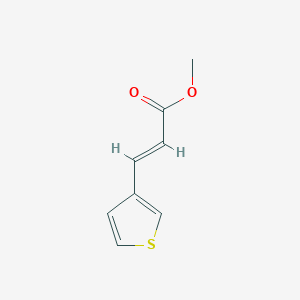
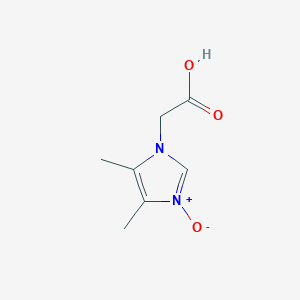
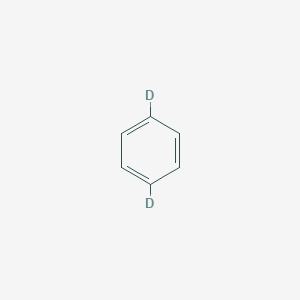
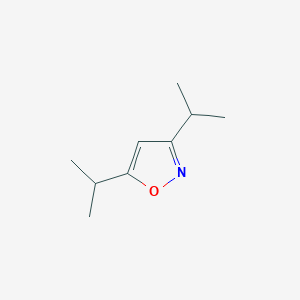
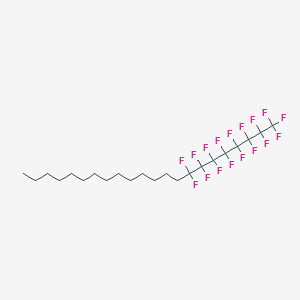
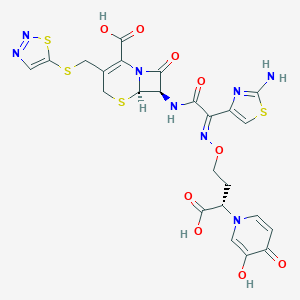
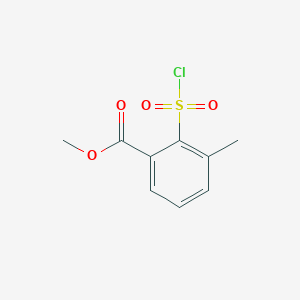
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
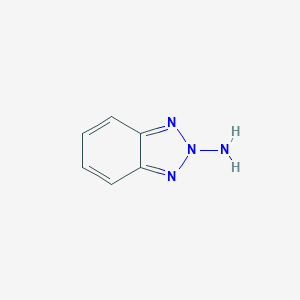
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)